molecular formula C4H10N2O2 B1308190 2-Hydroxy-2-methylpropanohydrazide CAS No. 42596-46-3

2-Hydroxy-2-methylpropanohydrazide

Cat. No.: B1308190
CAS No.: 42596-46-3
M. Wt: 118.13 g/mol
InChI Key: HXRPUTVWJDNSDJ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylpropanohydrazide is an organic compound with the molecular formula C4H10N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its hydrazide functional group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-2-methylpropanohydrazide can be synthesized through the reaction of 2-hydroxy-2-methylpropanoic acid with hydrazine. The reaction typically occurs under controlled conditions to ensure high yield and purity. The process involves the following steps:

  • Dissolution of 2-hydroxy-2-methylpropanoic acid in a suitable solvent.
  • Addition of hydrazine hydrate to the solution.
  • Heating the mixture to facilitate the reaction.
  • Purification of the product through recrystallization or other methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may involve continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-methylpropanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of hydrazide derivatives.

Scientific Research Applications

2-Hydroxy-2-methylpropanohydrazide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various organic compounds.

    Biology: The compound is employed in biochemical assays and as a reagent in molecular biology.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-methylpropanohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

2-Hydroxy-2-methylpropanohydrazide can be compared with other similar compounds, such as:

    2-Hydroxy-2-methylpropiophenone: Known for its use as a photoinitiator in UV-curable coatings.

    2-Hydroxy-2-methylpropanoic acid: A precursor in the synthesis of this compound.

    Hydrazine derivatives: Various hydrazine derivatives share similar chemical properties and applications.

The uniqueness of this compound lies in its specific functional group and the resulting chemical reactivity, making it valuable for diverse applications.

Properties

IUPAC Name

2-hydroxy-2-methylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-4(2,8)3(7)6-5/h8H,5H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRPUTVWJDNSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397598
Record name 2-hydroxy-2-methylpropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42596-46-3
Record name 2-hydroxy-2-methylpropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-2-methylpropanehydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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